8-nitro-6H-benzo[c]chromen-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H7NO4 |
|---|---|
Molecular Weight |
241.2 g/mol |
IUPAC Name |
8-nitrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7NO4/c15-13-11-7-8(14(16)17)5-6-9(11)10-3-1-2-4-12(10)18-13/h1-7H |
InChI Key |
KSBJESVKJWHWQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 6h Benzo C Chromen 6 One and Its Nitro Substituted Derivatives
Overview of Established Synthetic Routes to 6H-Benzo[c]chromen-6-ones
Established routes to the 6H-benzo[c]chromen-6-one core often rely on the formation of a key biaryl bond followed by lactonization to construct the characteristic tricyclic system.
A predominant strategy for constructing the 6H-benzo[c]chromen-6-one scaffold is through a metal-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling, followed by an intramolecular cyclization (lactonization). researchgate.net This approach typically involves the palladium-catalyzed coupling of an o-halo-benzoic acid derivative with a phenyl boronic acid to form a biaryl-2-carboxylic acid intermediate. researchgate.net Subsequent acid-catalyzed or oxidative lactonization of this intermediate yields the final product. semanticscholar.orgresearchgate.net For the synthesis of 8-nitro-6H-benzo[c]chromen-6-one, this would involve using a starting material bearing a nitro group at the appropriate position, such as 4-nitrophenylboronic acid.
Recent advancements have streamlined this process into a one-pot domino reaction, combining the Suzuki-Miyaura cross-coupling with an oxidative lactonization step, thereby improving efficiency and reducing waste. semanticscholar.orgchemrxiv.org These one-pot syntheses often utilize a palladium catalyst under aqueous-aerobic conditions. semanticscholar.orgchemrxiv.org
Table 1: Examples of Palladium-Catalyzed Synthesis of 6H-Benzo[c]chromen-6-one Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, PCy₃, Water, 90°C | 6H-Benzo[c]chromen-6-one | High | semanticscholar.org |
| 2-Bromo-5-methylbenzoic acid | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, PCy₃, Water, 90°C | 3-Methyl-6H-benzo[c]chromen-6-one | 85 | semanticscholar.org |
| 2-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₃PO₄, PCy₃, Water, 90°C | 8-Methoxy-6H-benzo[c]chromen-6-one | 89 | semanticscholar.org |
| 2-Iodobenzoic acid | Resorcinol | CuSO₄, NaOH, H₂O, reflux | 3-Hydroxy-6H-benzo[c]chromen-6-one | - | nih.govmdpi.com |
Cycloaddition reactions, particularly the Diels-Alder reaction, offer another pathway to the benzo[c]chromene core, typically yielding partially saturated systems that can be subsequently aromatized. rsc.org A notable application involves the high-pressure Diels-Alder reaction between 3-cyanocoumarins and various 1,3-butadienes. nih.govfuture4200.comacs.org This method produces tetrahydro-6H-benzo[c]chromen-6-one derivatives. nih.gov The synthesis of an aromatic 8-nitro derivative via this route would require a nitro-substituted diene or dienophile and a subsequent oxidation/aromatization step. A metal-free approach has been developed involving an intermolecular Diels-Alder reaction of 3-vinyl-2H-chromenes followed by oxidative aromatization to yield the 6H-benzo[c]chromene scaffold. rsc.org
Radical-mediated cyclizations provide a powerful means to form the biaryl linkage necessary for lactone formation. One established method uses tributyltin hydride (Bu₃SnH) to mediate the oxidative cyclization of o-(benzyloxy)aryl or o-[(aryloxy)methyl]aryl radicals. tubitak.gov.trresearchgate.net The resulting 6H-benzo[c]chromenes can then be oxidized to the corresponding 6H-benzo[c]chromen-6-ones. researchgate.net More recently, photoredox catalysis has been employed for this transformation, using S-aryl dibenzothiophenium salts as precursors to generate aryl radicals that cyclize to form the 6H-benzo[c]chromene system. acs.orgnih.gov
A more direct and modern alternative is the direct oxidative lactonization of readily available biaryl-2-carboxylic acids via C-H activation. orgsyn.orgthieme-connect.com This transformation can be achieved using various catalytic systems. Palladium-catalyzed methods effectively convert biaryl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones, particularly for electron-rich and neutral substrates. orgsyn.orgorgsyn.org Copper-catalyzed C-H oxygenation reactions have also been developed for this purpose. researchgate.netorgsyn.org Furthermore, metal-free methods employing reagents like K₂S₂O₈ have been reported, which are often more general and practical for substrates with both electron-donating and electron-withdrawing groups, making them highly suitable for preparing nitro-substituted derivatives. researchgate.netorgsyn.org
Table 2: Comparison of Oxidative Lactonization Methods
| Method | Catalyst / Reagent | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed | Pd(OAc)₂ | Electron-rich and neutral biaryl-2-carboxylic acids | Direct C-H activation/lactonization | thieme-connect.com |
| Copper-Catalyzed | Cu Catalyst | Electron-rich and neutral biaryl-2-carboxylic acids | Remote C-H oxygenation | orgsyn.org |
| Metal-Free | K₂S₂O₈ | Broad scope, including electron-withdrawing groups | Insensitive to electronic effects | researchgate.netorgsyn.org |
Contemporary Approaches to Derivatization and Scaffold Construction
Modern synthetic chemistry has introduced sophisticated methods that allow for high degrees of stereocontrol or the construction of complex molecular hybrids based on the 6H-benzo[c]chromen-6-one scaffold.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. A highly diastereodivergent and enantioselective synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives has been developed using modularly designed organocatalysts. nih.gov This strategy employs a domino Michael/Michael/hemiacetalization reaction between trans-2-hydroxy-β-nitrostyrenes and trans-7-oxo-5-heptenals, followed by oxidation. nih.gov By selecting the appropriate catalyst, it is possible to control the stereochemical outcome, producing different diastereomers from the same set of substrates with high diastereoselectivity and enantioselectivity. nih.gov This method provides access to the saturated, chiral analogues of the benzo[c]chromenone core.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, valued for its high efficiency, selectivity, and biocompatibility. rsc.orged.ac.uk This reaction is not used to construct the 6H-benzo[c]chromen-6-one core itself, but rather to derivatize it by creating complex hybrid molecules. To utilize this method, a 6H-benzo[c]chromen-6-one derivative must first be synthesized with either an azide (B81097) or a terminal alkyne functional group. This functionalized scaffold can then be "clicked" onto another molecule possessing the complementary functionality (alkyne or azide, respectively). This creates a stable 1,2,3-triazole linker, joining the chromenone core to another molecular entity, such as a biomolecule, a fluorophore, or another pharmacophore. nih.gov The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. researchgate.net
Expedient One-Pot Synthesis of 6H-Benzo[c]chromen-6-one Scaffolds
The development of one-pot syntheses for 6H-benzo[c]chromen-6-one scaffolds represents a significant advancement in efficiency and sustainability, minimizing the need for intermediate purification steps and reducing solvent and reagent waste. Both metal-catalyzed and metal-free approaches have been successfully employed.
Palladium-catalyzed domino reactions are a prominent and effective strategy. One such method involves a Suzuki-Miyaura cross-coupling followed by an oxidative lactonization, catalyzed by in-situ generated palladium nanoparticles in an aqueous and aerobic environment. chemmethod.com This approach offers an environmentally benign route to a variety of benzo[c]chromenone derivatives.
Metal-free one-pot syntheses have also been developed, providing an alternative that avoids the use of potentially toxic and expensive heavy metals. An efficient and versatile metal-free method utilizes a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene. rsc.orgchemmethod.com This concise protocol proceeds without the need for a metal catalyst or a peroxide promoter, and in many cases, the product can be purified by simple recrystallization. rsc.orgchemmethod.com The reaction sequence involves photo-induced [4+2] and [2+2] cycloadditions, followed by silica (B1680970) gel-promoted elimination of HCl, an electrocyclic cyclobutene (B1205218) ring opening, and a final photo-induced 6π electrocyclization to yield the 6H-benzo[c]chromen-6-one scaffold. rsc.orgchemmethod.com
The following interactive table summarizes key research findings on the one-pot synthesis of 6H-benzo[c]chromen-6-one scaffolds.
| Catalytic System | Starting Materials | Key Reaction Steps | Yield (%) | Reference |
| Palladium Acetate / Tricyclohexylphosphine | 2-Bromobenzaldehyde, 2-Hydroxyphenylboronic acid | Domino Suzuki-Miyaura cross-coupling, Oxidative lactonization | High | chemmethod.com |
| Metal-free (Photo-thermal-photo) | 3,4-Dichlorocoumarins, 1,3-Butadiene | [4+2] & [2+2] cycloadditions, HCl elimination, Electrocyclic ring opening, 6π electrocyclization | 70-80 | rsc.orgchemmethod.com |
Specific Considerations for Nitro-Group Introduction in 6H-Benzo[c]chromen-6-one Synthesis
The introduction of a nitro group onto the 6H-benzo[c]chromen-6-one scaffold to produce this compound is typically achieved through electrophilic aromatic substitution. The success and regioselectivity of this nitration are governed by the electronic properties of the heterocyclic system and the reaction conditions employed.
The standard reagent for aromatic nitration is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The position of the subsequent substitution on the 6H-benzo[c]chromen-6-one ring system is directed by the existing functional groups. The lactone ring, particularly the carbonyl group, is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack.
In the case of coumarins, which share the benzopyrone core with 6H-benzo[c]chromen-6-ones, nitration has been shown to yield a mixture of isomers. The reaction conditions, particularly temperature and reaction time, play a crucial role in determining the product distribution. For instance, in the nitration of 4,7-dimethylcoumarin, lower temperatures over a shorter duration favor the formation of the 6-nitro isomer, while prolonged reaction times at slightly elevated temperatures can lead to the 8-nitro product. This suggests that the kinetic and thermodynamic products may differ.
To achieve the synthesis of this compound, careful optimization of the reaction conditions is paramount. This includes the choice of nitrating agent (e.g., HNO₃/H₂SO₄, or milder reagents like acetyl nitrate), the reaction temperature, and the duration of the reaction. It may be necessary to employ protecting groups if other positions on the aromatic rings are more susceptible to nitration. The separation of potential isomers, such as 6-nitro and 8-nitro derivatives, would likely be achieved through chromatographic techniques.
Preclinical Pharmacological Investigations of 6h Benzo C Chromen 6 One and Its Nitro Substituted Analogues
Broad Spectrum of Biological Activities Associated with Nitro Compounds and Chromenones
The 6H-benzo[c]chromen-6-one scaffold, a core structure found in various natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological importance. researchgate.net This class of compounds, which includes naturally occurring urolithins, are metabolites of ellagitannins found in foods like pomegranates, berries, and nuts. researchgate.netdergipark.org.tr The chromene ring system, a fusion of a benzene (B151609) and a pyran ring, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. researchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. researchgate.netresearchgate.net
The introduction of a nitro group, an electron-withdrawing moiety, into organic molecules can significantly modulate their biological properties. Nitro-containing compounds are known to possess a broad spectrum of activities, including anticancer and antimicrobial effects. bohrium.com For instance, 3-nitro-2H-chromenes have been extensively studied as potential antitumoral agents. researchgate.net The combination of the chromenone core with a nitro substituent, therefore, presents a promising strategy for the development of novel therapeutic agents with enhanced or novel pharmacological profiles.
Antimicrobial and Anti-Infective Research on 6H-Benzo[c]chromen-6-one Derivatives
Research into the antimicrobial properties of 6H-benzo[c]chromen-6-one derivatives has revealed promising activity against various pathogens. Urolithins, the hydroxylated metabolites of ellagitannins, have been a particular focus of these investigations. dergipark.org.trdergipark.org.tr
Studies have shown that certain derivatives of 6H-benzo[c]chromen-6-one exhibit antibacterial activity. For example, a study investigating polycyclic phenol (B47542) derivatives isolated from Spermacoce latifolia found that compound 8 , identified as 3,8,10-trihydroxy-4,9-dimethoxy-6H-benzo[c]chromen-6-one, displayed antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 7.8 to 62.5 µg/mL. nih.govresearchgate.net However, it was inactive against methicillin-resistant Staphylococcus aureus (MRSA) and the Gram-negative bacterium Escherichia coli. nih.gov
Another study synthesized major urolithins and their methyl ether derivatives to screen their antibacterial activity. dergipark.org.tr While specific data for nitro-substituted analogues was not the primary focus, the research underscores the potential of the urolithin scaffold for designing new antibacterial agents. dergipark.org.tr The findings suggest that modifications to the 6H-benzo[c]chromen-6-one core can lead to compounds with significant antimicrobial effects.
Research on Anticancer and Antiproliferative Effects of 6H-Benzo[c]chromen-6-one Derivatives
The 6H-benzo[c]chromen-6-one scaffold is a key structural feature in several natural anti-tumor agents. chemrxiv.org This has spurred extensive research into the anticancer and antiproliferative potential of its synthetic derivatives.
One area of investigation involves the synthesis of hybrid molecules. For instance, a study designed and synthesized novel 6H-benzo[c]chromen-6-one-linked 1,2,3-triazole derivatives. benthamdirect.comresearchgate.net These hybrids were evaluated for their anticancer activity against several human cancer cell lines. benthamdirect.com Compound 4c , 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one with a pyridin-3-yl substituent, demonstrated the highest antiproliferative action against human leukemia HL-60 cells, with an IC50 value of 79.5 μM. benthamdirect.comresearchgate.net
Another study focused on designing urolithin derivatives targeting liver cancer cells. nih.gov While this particular study did not focus on nitro-substituted compounds, it highlights the ongoing effort to develop potent anticancer agents based on the 6H-benzo[c]chromen-6-one framework. The antiproliferative activity of urolithins, which are structurally related to the core compound of interest, has been noted to resist cancer cells in animals and humans. chemrxiv.org
Neuroprotective Potential and Impact on Neurodegenerative Disease Targets
Derivatives of 6H-benzo[c]chromen-6-one, particularly urolithins, have emerged as promising candidates for the development of neuroprotective agents. encyclopedia.pub Urolithins are known to be cognitive enhancers and are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Studies
A significant strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. emu.edu.tr Several studies have explored the potential of 6H-benzo[c]chromen-6-one derivatives as cholinesterase inhibitors. researchgate.netnih.gov
One study synthesized a series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives and evaluated their activity as AChE and BuChE inhibitors. researchgate.netnih.gov The synthesized compounds showed comparable activity to the standard drugs rivastigmine (B141), galantamine, and donepezil (B133215) in both in vitro and in vivo studies. researchgate.netnih.gov Another research effort combined the modified 6H-benzo[c]chromen-6-one core of urolithin with scaffolds from rivastigmine and donepezil, resulting in derivatives with micromolar and sub-micromolar IC50 values against AChE and BuChE. nih.gov
It's noteworthy that while urolithins themselves have negligible potential to inhibit cholinesterases, their core structure serves as a valuable template for designing more potent inhibitors. researchgate.netnih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected 6H-Benzo[c]chromen-6-one Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Urolithin-based rivastigmine-like derivative | AChE | Micromolar/Sub-micromolar | nih.gov |
| Urolithin-based rivastigmine-like derivative | BuChE | Micromolar/Sub-micromolar | nih.gov |
| Urolithin-based donepezil-like derivative | AChE | Micromolar/Sub-micromolar | nih.gov |
| Urolithin-based donepezil-like derivative | BuChE | Micromolar/Sub-micromolar | nih.gov |
Modulation of Phosphodiesterase II (PDE2)
Phosphodiesterase II (PDE2) is another enzyme implicated in neurodegenerative diseases, and its inhibition is considered a potential therapeutic strategy. mdpi.comnih.gov Researchers have designed and synthesized a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors. mdpi.comnih.gov
In one study, the alkoxylated derivative 1f was identified as having the most potent inhibitory activity against PDE2, with an IC50 of 3.67 ± 0.47 μM. mdpi.comnih.gov This compound also demonstrated comparable activity to the known PDE2 inhibitor BAY 60-7550 in in vitro cellular studies. mdpi.comnih.gov Another investigation synthesized a series of urolithin derivatives and found that compound 2e exhibited the best inhibitory activity on PDE2 with an IC50 of 33.95 μM. researchgate.net
Table 2: PDE2 Inhibitory Activity of Selected 6H-Benzo[c]chromen-6-one Derivatives
| Compound | IC50 (µM) | Reference |
| Alkoxylated derivative 1f | 3.67 ± 0.47 | mdpi.comnih.gov |
| Urolithin derivative 2e | 33.95 | researchgate.net |
Enzyme Inhibition Studies Beyond Cholinesterases
The therapeutic potential of 6H-benzo[c]chromen-6-one derivatives extends beyond cholinesterase and PDE2 inhibition. For example, some derivatives have been investigated for their α-glucosidase inhibitory activity, which is relevant for the management of diabetes. In a study of polycyclic phenol derivatives, compound 8 (3,8,10-trihydroxy-4,9-dimethoxy-6H-benzo[c]chromen-6-one) showed in vitro α-glucosidase inhibitory activity. nih.govresearchgate.net
Furthermore, the core structure of 6H-benzo[c]chromen-6-one has been utilized to develop selective estrogen receptor beta (ERβ) agonists. nih.gov A series of these derivatives were found to be potent and selective ERβ agonists, with some compounds exhibiting potencies in the nanomolar range and over 100-fold selectivity for ERβ over ERα. nih.gov This line of research suggests potential applications in hormone-related conditions.
Serine Proteases, HIV Aspartyl Protease, and Nitric Oxide Synthase Modulation
Investigations into the enzymatic inhibition profile of 6H-benzo[c]chromen-6-one derivatives have yielded varied results. Synthetic derivatives of the parent compound have demonstrated weak inhibitory effects on the serine proteases α-chymotrypsin and trypsin, as well as on nitric oxide synthase (NOS). tubitak.gov.tr
Notably, research has specifically examined the impact of a nitro substitution at the 8-position. A study on 2-bromomethyl-8-nitro-benzo[c]chromen-6-ones revealed modest inhibitory activity against the Human Immunodeficiency Virus (HIV) aspartyl protease. tubitak.gov.trresearchgate.net One of these derivatives demonstrated an IC50 of 10 µM against HIV-1 aspartyl protease, suggesting that this scaffold could serve as a foundational structure for designing more potent HIV inhibitors. tubitak.gov.tr The rationale behind this targeted design is that these compounds can chemically or enzymatically generate highly reactive quinonimine methide intermediates, which have the potential to act as enzyme inhibitors. researchgate.net HIV protease is a critical enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. nih.govnih.govgoogle.com
| Compound Derivative | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 2-Bromomethyl-8-nitro-benzo[c]chromen-6-one | HIV-1 Aspartyl Protease | Moderate Inhibition (IC50 = 10 µM) | tubitak.gov.tr |
| Synthetic 6H-benzo[c]chromen-6-one derivatives | Serine Proteases (α-chymotrypsin, trypsin) | Weak Inhibition | tubitak.gov.tr |
| Synthetic 6H-benzo[c]chromen-6-one derivatives | Nitric Oxide Synthase (NOS) | Weak Inhibition | tubitak.gov.tr |
Protein Kinase Inhibition Research
The 6H-benzo[c]chromen-6-one scaffold has also been investigated for its potential to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer. mdpi.com For instance, certain urolithin derivatives, which share the benzo[c]chromen-6-one core, have been explored as protein kinase inhibitors. nih.gov Specifically, 4-bromo-3,8-dihydroxy-benzo[c]chromen-6-one was identified as a potent inhibitor of protein kinase CK2 with a Ki of 0.007 μM. nih.gov While direct studies on the protein kinase inhibitory activity of 8-nitro-6H-benzo[c]chromen-6-one are not extensively documented, the general interest in this class of compounds for kinase inhibition is noteworthy. mdpi.comucsf.edu
Alpha-Amylase Inhibitory Activity
Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing post-prandial hyperglycemia in diabetes. niscpr.res.inscielo.brresearchgate.net While research has been conducted on the alpha-amylase inhibitory activity of various chromene derivatives, specific data for this compound is not available in the reviewed literature. niscpr.res.ind-nb.info Studies on other substituted 2H-chromene-3-carboxylates have shown that some of these compounds exhibit α-amylase inhibitory activity. niscpr.res.in
Antioxidant and Radical Scavenging Properties of 6H-Benzo[c]chromen-6-one Derivatives
Many derivatives of 6H-benzo[c]chromen-6-one, particularly the hydroxylated forms known as urolithins, are recognized for their antioxidant and radical scavenging activities. researchgate.netbiosynth.comresearchgate.netchemrxiv.org For example, Urolithin-C has been shown to scavenge free radicals like DPPH and hydrogen peroxide and to reduce ferric iron to ferrous iron. researchgate.net However, the introduction of an electron-withdrawing group, such as a nitro group, has been shown to decrease the radical scavenging activity in related chromanol systems. clockss.org This suggests that this compound may possess reduced antioxidant potential compared to its hydroxylated or unsubstituted counterparts.
| Derivative Type | Property | Effect of Nitro Group (Inferred) | Reference |
|---|---|---|---|
| Hydroxylated 6H-benzo[c]chromen-6-ones (Urolithins) | Antioxidant and Radical Scavenging | Decreased activity | researchgate.netbiosynth.comresearchgate.netchemrxiv.orgclockss.org |
Investigation of Estrogen Receptor (ERβ) Agonist Activity
The 6H-benzo[c]chromen-6-one scaffold has been explored for its ability to interact with estrogen receptors. A series of these derivatives were synthesized and evaluated for their affinity and selectivity for ERα and ERβ. nih.gov The study revealed that many analogues were potent and selective ERβ agonists. nih.govnih.gov A key finding was that the presence of hydroxyl groups at both the 3 and 8 positions is crucial for activity in a coactivator recruitment assay. nih.gov This structural requirement suggests that this compound, lacking a hydroxyl group at the 8-position, is unlikely to be an effective ERβ agonist.
Exploration of Fluorescent Sensing Capabilities for Metal Ions
Derivatives of 6H-benzo[c]chromen-6-one have demonstrated potential as fluorescent sensors for the detection of metal ions. nih.govnih.govtrdizin.gov.trfinal.edu.trtrdizin.gov.tr Specifically, hydroxylated derivatives, such as urolithins, act as selective "on-off" fluorescent sensors for iron (III) in aqueous solutions. nih.govnih.gov The fluorescence of these compounds is quenched upon binding to iron (III). However, the fluorescent properties of the benzo[c]chromen-6-one system are highly dependent on the nature of the substituents. nih.gov It has been noted that the presence of an electron-withdrawing group can terminate the fluorescent property. nih.gov Given that the nitro group is a strong electron-withdrawing group, it is plausible that this compound may not exhibit the same fluorescent sensing capabilities as its hydroxylated analogues.
| Compound Class | Capability | Effect of Electron-Withdrawing Group (e.g., Nitro) | Reference |
|---|---|---|---|
| Hydroxylated 6H-benzo[c]chromen-6-one derivatives | Selective fluorescent "on-off" sensing of Iron (III) | Potential termination of fluorescence | nih.govnih.gov |
Structure Activity Relationships Sar and Computational Studies of 6h Benzo C Chromen 6 One Derivatives
Elucidating the Influence of Substituent Effects on Biological Activity
Substituents on the 6H-benzo[c]chromen-6-one core play a pivotal role in modulating the biological activity of these compounds. The nature, position, and stereochemistry of these substituents can significantly impact their interaction with biological targets.
Identification of Key Pharmacophoric Elements within the 6H-Benzo[c]chromen-6-one Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 6H-benzo[c]chromen-6-one scaffold, several key pharmacophoric elements have been identified for various biological activities.
The planar aromatic system of the 6H-benzo[c]chromen-6-one core is a fundamental feature, often involved in hydrophobic and pi-stacking interactions with biological macromolecules. The lactone ring contains a carbonyl group which can act as a hydrogen bond acceptor, a crucial interaction for the binding of many ligands to their receptors.
In the context of 8-nitro-6H-benzo[c]chromen-6-one, the nitro group at the 8-position would introduce a potent hydrogen bond acceptor and a region of high electron density. This could be a critical pharmacophoric feature, depending on the target. For instance, if the target receptor has a complementary hydrogen bond donor in the vicinity of the 8-position, the nitro group could significantly enhance binding affinity.
Pharmacophore models for 6H-benzo[c]chromen-6-one derivatives have been developed for various targets. For example, in the design of phosphodiesterase II (PDE2) inhibitors, the 6H-benzo[c]chromen-6-one scaffold was used as a lead structure. researchgate.net The pharmacophore for these inhibitors likely includes the planar ring system and specific substitutions that modulate lipophilicity and interaction with the enzyme's active site. mdpi.com While a specific pharmacophore model incorporating an 8-nitro group has not been reported, its strong electron-withdrawing and hydrogen-bonding capabilities suggest it could be a key element in a pharmacophore for a range of biological targets.
Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic level, offering insights that can guide drug discovery and development.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.
The presence of the electron-withdrawing nitro group at the 8-position is expected to significantly influence the electronic distribution across the entire 6H-benzo[c]chromen-6-one scaffold. DFT calculations can quantify this effect by mapping the electron density and calculating molecular orbitals (HOMO and LUMO). The lowering of the LUMO energy, for instance, would indicate increased electrophilicity, which could be relevant for its biological mechanism of action. The nitro group's impact on the aromaticity of the adjacent benzene (B151609) ring can also be assessed. nih.gov
General studies on the role of nitro groups in pharmaceuticals confirm their ability to modulate electronic properties, which can lead to enhanced stability, solubility, and receptor binding affinity. svedbergopen.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.
While no specific molecular docking studies for this compound have been published, docking studies on related benzochromene derivatives have been performed to understand their binding to various targets. nih.govtandfonline.comchemrevlett.com For instance, in a study of benzochromenopyrimidine derivatives as COX-2 inhibitors, molecular docking revealed key hydrogen bonding and hydrophobic interactions within the active site. chemrevlett.com
A hypothetical docking of this compound into a relevant protein target would likely show the planar core of the molecule fitting into a hydrophobic pocket, with the lactone carbonyl forming a hydrogen bond. The 8-nitro group could form additional hydrogen bonds with appropriate donor residues in the binding site, or participate in electrostatic interactions, potentially enhancing the binding affinity compared to the unsubstituted parent compound. The specific interactions would, of course, be dependent on the topology of the receptor's active site.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of this pose and the nature of the interactions as the atoms move and fluctuate.
For a complex of this compound with a protein target, an MD simulation could be used to assess the stability of the binding mode predicted by docking. It would allow for the observation of how the ligand and protein adapt to each other's presence and could reveal important dynamic interactions that are not apparent from a static model. The simulation could also be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target.
In silico screening involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. nih.gov The 6H-benzo[c]chromen-6-one scaffold is a valuable template for the design of such libraries due to its presence in many biologically active molecules. chemrxiv.org
A virtual library of 6H-benzo[c]chromen-6-one derivatives, including this compound, could be screened against a panel of biological targets to identify potential hits. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can also be developed to predict the biological activity of new derivatives based on their chemical structure. While no specific in silico screening or QSAR models for this compound are currently available, the general principles of these methods are applicable and could be used to explore its therapeutic potential.
Therapeutic Potential and Future Directions in 8 Nitro 6h Benzo C Chromen 6 One Research
The 6H-Benzo[c]chromen-6-one Scaffold as a Privileged Structure in Drug Design
The concept of a "privileged structure" in drug design refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The 6H-benzo[c]chromen-6-one core, a type of lactone, fits this description aptly. This structural motif is not only found in synthetic compounds but is also the core of various naturally occurring molecules with significant pharmacological importance. encyclopedia.pubtandfonline.com
A prominent example of naturally occurring 6H-benzo[c]chromen-6-ones are the urolithins. ontosight.ainih.gov These compounds are metabolites produced by the gut microbiota from ellagic acid, a polyphenol found in fruits and nuts like pomegranates and berries. nih.govresearchgate.net Urolithins themselves have been noted for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. nih.govontosight.ai The inherent bioactivity of these natural products has cemented the 6H-benzo[c]chromen-6-one scaffold as a valuable starting point for drug discovery programs.
The versatility of this scaffold is further demonstrated by the diverse biological targets its derivatives have been shown to modulate. For instance, various 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated as potent and selective agonists for estrogen receptor beta (ERβ), a target for conditions like osteoporosis and endometriosis. ontosight.ai Others have been developed as inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases. ontosight.ainih.govmdpi.comnih.gov The ability to interact with such distinct protein families underscores the privileged nature of this chemical architecture, making it a fertile ground for the generation of new lead compounds. The interest in this scaffold has spurred the development of numerous synthetic protocols to access these molecules, as they are often available in only limited quantities from natural sources. encyclopedia.pubnih.gov
Strategies for Lead Compound Identification and Optimization
The process of discovering and refining a new drug candidate, from an initial "hit" to a "lead" compound and finally to a clinical candidate, is a complex endeavor. For 8-nitro-6H-benzo[c]chromen-6-one, this process involves identifying a promising initial molecule and then systematically modifying its structure to enhance its therapeutic properties.
Lead compounds are often identified from natural sources or through the screening of chemical libraries. The urolithins, with their 6H-benzo[c]chromen-6-one core and established biological activities, serve as excellent starting points for the design of new therapeutic agents. ontosight.ainih.gov Once a lead is identified, lead optimization commences. This is a critical phase where chemists fine-tune the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov
A key strategy in the optimization of the 6H-benzo[c]chromen-6-one scaffold is the introduction of various substituents at different positions on the aromatic rings. Structure-activity relationship (SAR) studies are crucial in this context. For example, research on PDE2 inhibitors based on this scaffold revealed that the nature of the substituent group significantly affects inhibitory activity. ontosight.ai Similarly, in the development of cholinesterase inhibitors for potential Alzheimer's disease treatment, modifications to the 6H-benzo[c]chromen-6-one core were guided by the structures of existing drugs like rivastigmine (B141) and donepezil (B133215). encyclopedia.pubresearchgate.net
The introduction of a nitro group, as in this compound, is a specific chemical modification intended to modulate the compound's properties. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic and steric characteristics of the molecule, potentially influencing its binding affinity to biological targets and its metabolic stability. ontosight.ai For instance, the compound 2-Methyl-8-nitro-benzo[c]chromen-6-one has been identified as a molecule of interest in medicinal chemistry due to the potential for its nitro and methyl groups to create varied effects on its biological activity. ontosight.ai The nitro group, in particular, may participate in redox reactions, which could influence how the compound interacts with cellular components. ontosight.ai The synthesis of related dinitro compounds, such as 10-methoxy-4,8-dinitro-6H-benzothieno[2,3-c]chromen-6-one, further illustrates the exploration of nitro-substitution as a strategy to generate novel bioactive molecules. researchgate.net
Modern drug discovery also increasingly relies on computational methods to guide lead optimization. researchgate.net Artificial intelligence and machine learning algorithms can analyze vast datasets to predict how structural changes might affect a compound's activity and properties, thereby accelerating the design-make-test-analyze cycle. nih.gov
Emerging Research Avenues and Untapped Therapeutic Applications of Nitro-Substituted Benzo[c]chromen-6-ones
While the 6H-benzo[c]chromen-6-one scaffold has been explored for several therapeutic applications, the introduction of a nitro group opens up new possibilities and warrants further investigation into untapped therapeutic areas.
One of the most promising emerging areas is in the treatment of neurodegenerative diseases. Derivatives of 6H-benzo[c]chromen-6-one are being actively investigated as inhibitors of cholinesterases and phosphodiesterase II (PDE2), both of which are considered important targets in the fight against Alzheimer's disease and other cognitive disorders. nih.govresearchgate.netmdpi.comnih.gov The development of urolithin-based multi-target-directed ligands that can interact with several pathways involved in neurodegeneration is a particularly exciting strategy. nih.gov The role that a nitro-substituent could play in modulating activity against these neurological targets is an area ripe for exploration.
Cancer is another major therapeutic area where nitro-substituted benzo[c]chromen-6-ones could have a significant impact. The parent scaffold is known to possess anticancer properties, and the introduction of nitro groups is a known strategy for enhancing the antiproliferative activity of various heterocyclic compounds. ontosight.airesearchgate.net For example, nitro-substituted benzoxazinones have shown potent anticancer and antioxidant properties. bohrium.com Research into nitro- and bromo-derivatives of urolithins for their potential to inhibit casein kinase 2 (CK2), a protein kinase often dysregulated in cancer, points towards a specific avenue for investigation. nih.gov
The anti-inflammatory potential of this class of compounds also presents a significant research opportunity. ontosight.ai Chronic inflammation is a key factor in many diseases, and agents that can modulate inflammatory pathways are in high demand. Novel 6H-benzo[c]chromen-6-one derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. nih.gov Investigating how the 8-nitro substitution influences these anti-inflammatory effects could lead to the development of new treatments for conditions like rheumatoid arthritis. nih.gov
Furthermore, the antimicrobial properties of this scaffold suggest potential applications in combating infectious diseases. nih.govontosight.ai The synthesis and evaluation of coumarin (B35378) derivatives bearing a nitro group have demonstrated significant antimicrobial activity. rroij.com This suggests that this compound and related compounds could be developed as novel antibacterial or antifungal agents.
Q & A
Q. What are the standard synthetic routes for 8-nitro-6H-benzo[c]chromen-6-one, and how do their yields and scalability compare?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a widely used method, yielding 88% for this compound under optimized conditions (CDCl₃, 500 MHz NMR for characterization) . Alternatively, the Hurtley reaction offers scalability, achieving a 59.5% yield in a two-step process with copper catalysis, suitable for multi-hundred kilogram production . The Suzuki method is preferable for small-scale synthesis with high purity, while the Hurtley route is cost-effective for industrial-scale applications despite slightly lower yields.
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H-NMR (e.g., δ 9.25 ppm for aromatic protons) .
- LC/MS (M+1 peak at 241.9) and HRMS (calcd 241.0375, found 241.0358) for molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) or FT-IR for functional group analysis (e.g., nitro and carbonyl stretches).
Q. What are the primary applications of benzo[c]chromen-6-one derivatives in biochemical research?
- Methodological Answer : These derivatives are explored as:
- Cholinesterase inhibitors (e.g., acetylcholinesterase and butyrylcholinesterase) for neurodegenerative disease research, with activity dependent on substituent positioning (e.g., a three-carbon spacer enhances inhibition) .
- Fluorescence probes for metal ion detection (e.g., Fe³⁺), where substituents like hydroxyl or amino groups modulate "on-off" sensing properties .
Advanced Research Questions
Q. How do substituent modifications on the benzo[c]chromen-6-one scaffold influence fluorescence properties and metal ion selectivity?
- Methodological Answer : Substituents at positions 3 and 8 critically alter fluorescence:
- Hydroxyl groups (e.g., 3,8-dihydroxy derivatives like urolithin A) enhance fluorescence quenching in the presence of Fe³⁺ .
- Nitro groups (as in 8-nitro derivatives) may reduce fluorescence intensity but improve stability.
Experimental validation requires spectrofluorometry (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) and titration with metal ions to quantify binding constants (e.g., Benesi-Hildebrand plots) .
Q. What strategies enable diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives?
- Methodological Answer : Modularly designed organocatalysts (MDOs) facilitate domino Michael/Michael/hemiacetalization reactions, achieving up to 98:2 dr and >99% ee. Key steps include:
- Catalyst selection (e.g., chiral thiourea catalysts for enantiocontrol).
- Oxidation post-reaction (e.g., PCC or TEMPO/NaClO) to yield the final chromenone .
Q. How can researchers resolve contradictions in reported cholinesterase inhibition data for benzo[c]chromen-6-one derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, substrate concentration) or structural nuances:
- Ellman’s assay standardization (acetylthiocholine iodide substrate, DTNB chromophore) .
- Molecular docking studies to correlate substituent effects (e.g., piperazine vs. piperidine moieties) with binding pocket interactions .
- Meta-analysis of IC₅₀ values across studies (e.g., Gulcan et al. reported IC₅₀ = 0.8–12.5 µM for optimized derivatives) .
Q. What methodologies are recommended for studying ERβ selectivity in 8-substituted benzo[c]chromen-6-one derivatives?
- Methodological Answer :
- Competitive binding assays using radiolabeled estradiol (³H-E₂) in ERα/ERβ-transfected cell lines.
- Transcriptional activation assays (e.g., luciferase reporters) to quantify agonist/antagonist activity.
- Structure-activity relationship (SAR) analysis : Bis-hydroxyl groups at positions 3 and 8 enhance ERβ selectivity (e.g., 6H-benzo[c]chromen-6-one derivatives with >100-fold selectivity) .
Methodological Considerations Table
Key Data Contradictions and Resolutions
- Fluorescence vs. Stability : Nitro groups (e.g., 8-nitro derivatives) reduce fluorescence but improve chemical stability compared to hydroxylated analogs .
- Scalability vs. Yield : The Hurtley reaction prioritizes scalability (59.5% yield) over the Suzuki method’s higher yield (88%) but limited scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
